molecular formula C10H9Cl3 B3315457 2-Chloro-4-(3,5-dichlorophenyl)-1-butene CAS No. 951893-18-8

2-Chloro-4-(3,5-dichlorophenyl)-1-butene

Cat. No. B3315457
CAS RN: 951893-18-8
M. Wt: 235.5 g/mol
InChI Key: YENDAMOBXNJNJY-UHFFFAOYSA-N
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Description

“2-Chloro-4-(3,5-dichlorophenyl)-1-butene” is likely a chlorinated hydrocarbon. Chlorinated hydrocarbons are a type of organic compound where one or more hydrogen atoms in the hydrocarbon have been replaced by chlorine atoms .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(3,5-dichlorophenyl)-1-butene” would likely include a butene backbone with a phenyl group and chlorine atoms attached at specified positions .


Chemical Reactions Analysis

Again, while specific reactions involving “2-Chloro-4-(3,5-dichlorophenyl)-1-butene” are not available, similar compounds can undergo reactions like Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(3,5-dichlorophenyl)-1-butene” would depend on its specific structure. Chlorinated hydrocarbons are generally stable and have low reactivity .

Scientific Research Applications

Metabolism and Environmental Detoxication

Metabolic Pathways and Detoxication Mechanisms

Studies on chloroprene (2-chloro-1,3-butadiene, a structurally similar compound) reveal the metabolic pathways and detoxication mechanisms involving glutathione and epoxide hydrolase. These studies provide insights into the biotransformation and potential environmental detoxication processes of related chlorinated alkenes (Munter et al., 2003).

Organic Synthesis and Chemical Reactivity

Synthesis of Dihydrothiophenes

Research demonstrates the synthesis of 2,5-dihydrothiophene from cis-1,4-dichloro-2-butene, indicating the utility of chlorinated butenes in organic synthesis and the preparation of sulfur-containing heterocycles (Everhardus et al., 2010).

Arylation via Photogeneration

The photochemical aryl cations generation from aromatic halides like 4-chloroanisole showcases the reactivity of halogenated compounds toward pi nucleophiles, providing a route for arylated product synthesis in organic chemistry (Protti et al., 2004).

Environmental Chemistry and Sensor Applications

Sensing and Removal of Environmental Contaminants

A family of metal-organic frameworks (MOFs) constructed from a thiophene-functionalized dicarboxylate demonstrates efficiency in luminescent sensing of environmental contaminants like Hg(II), Cu(II), and Cr(VI). These findings indicate the potential for developing materials based on halogenated compounds for environmental monitoring and remediation (Zhao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, in a Suzuki–Miyaura coupling reaction, the compound could act as an organoboron reagent .

Future Directions

The future directions for research on “2-Chloro-4-(3,5-dichlorophenyl)-1-butene” would depend on its potential applications. It could be used in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling .

properties

IUPAC Name

1,3-dichloro-5-(3-chlorobut-3-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YENDAMOBXNJNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(3,5-dichlorophenyl)-1-butene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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